molecular formula C15H14N4O B1528960 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016815-21-6

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B1528960
CAS No.: 1016815-21-6
M. Wt: 266.3 g/mol
InChI Key: QCCDHVZSESNVIQ-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is a complex organic compound that features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar structural features but lacking the hydroxybenzene carboximidamide group.

    Imidazole: Another related compound with a five-membered ring containing two nitrogen atoms.

Uniqueness

3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the benzimidazole and hydroxybenzene carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .

Biological Activity

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group , which contributes to its diverse biological activities. The molecular formula is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of approximately 270.30 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cellular processes, such as those regulating cell proliferation and apoptosis. This suggests potential anticancer properties .
  • Receptor Binding : It may also bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and prostate cancer cells through apoptosis induction .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented. For example, it may interfere with the PI3K/Akt pathway, crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Broad-Spectrum Efficacy : Preliminary studies suggest effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in light of rising antibiotic resistance.

Study 1: Anticancer Efficacy

A detailed study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with 10 µM of the compound led to a significant reduction in cell viability (around 70% compared to control) after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer.

Study 2: Antimicrobial Properties

In another study focusing on its antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Drug Development : Its potential as a lead candidate for developing new anticancer and antimicrobial drugs is being explored extensively in medicinal chemistry .
  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic synthesis methodologies.

Properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCDHVZSESNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

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